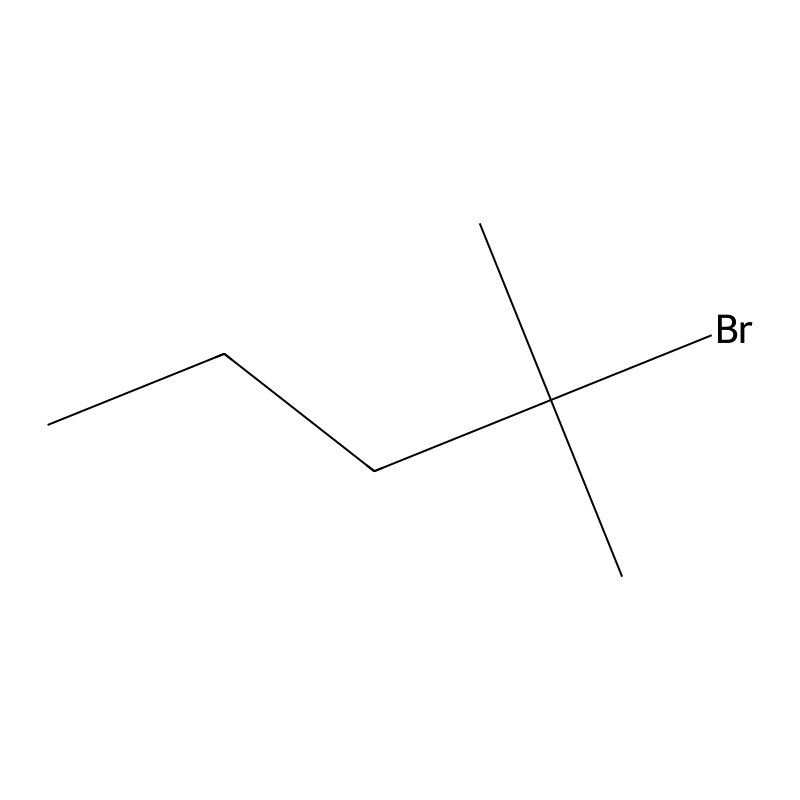

2-Bromo-2-methylpentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-2-methylpentane is a tertiary halogenoalkane with the molecular formula C₅H₁₁Br. It features a bromine atom attached to the second carbon of a branched pentane chain, specifically at the 2-position, making it a tertiary alkyl halide. This structure contributes to its unique chemical properties, particularly its reactivity in substitution and elimination reactions. The compound is recognized for its role in organic synthesis and is often utilized as a reagent due to its ability to undergo various chemical transformations.

2-Bromo-2-methylpentane primarily participates in substitution and elimination reactions.

- Substitution Reactions: When treated with sodium ethoxide in ethanol, 2-bromo-2-methylpentane can undergo nucleophilic substitution, leading to the formation of 2-methyl-2-pentene as the major product, along with minor products like 2-methyl-1-pentene .

- Elimination Reactions: In the presence of strong bases such as sodium hydroxide, it can facilitate an elimination reaction, resulting in the formation of alkenes. The major product from such reactions is typically the more stable alkene due to Zaitsev's rule .

While specific biological activities of 2-bromo-2-methylpentane are not extensively documented, compounds with similar structures have been studied for their potential antimicrobial and antifungal properties. The presence of halogens often enhances biological activity due to increased lipophilicity and potential interactions with biological membranes.

Several methods exist for synthesizing 2-bromo-2-methylpentane:

- Halogenation of Alkanes: Direct bromination of 2-methylpentane using bromine or phosphorus tribromide under controlled conditions can yield 2-bromo-2-methylpentane.

- Nucleophilic Substitution: Starting from a suitable alcohol (e.g., 2-methylpentanol), treatment with phosphorus tribromide can facilitate the conversion to the corresponding bromide.

- Grignard Reaction: Reacting magnesium with 2-bromopentane can lead to the formation of Grignard reagents that can subsequently be brominated.

2-Bromo-2-methylpentane serves several important roles in organic chemistry:

- Reagent in Organic Synthesis: It is commonly used as an intermediate in the synthesis of more complex organic molecules.

- Research Tool: Its reactivity makes it useful for studying reaction mechanisms and kinetics.

- Precursor for Pharmaceuticals: Similar compounds are often precursors in the synthesis of pharmaceutical agents.

Interaction studies involving 2-bromo-2-methylpentane focus on its reactivity with various nucleophiles and bases. Research has shown that its tertiary structure influences its reaction pathways, favoring elimination over substitution when strong bases are present . The compound's interactions with biological systems remain an area for further exploration, particularly regarding its potential effects on cellular processes.

Several compounds share structural similarities with 2-bromo-2-methylpentane, each exhibiting unique properties:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Bromopentane | C₅H₁₁Br | Primary halide; more reactive towards nucleophilic substitution. |

| 2-Bromopentane | C₅H₁₁Br | Secondary halide; shows different reactivity patterns compared to tertiary halides. |

| 3-Bromo-3-methylpentane | C₆H₁₃Br | Tertiary halide; similar reactivity but different steric hindrance effects. |

| 1-Bromo-3-methylbutane | C₆H₁₃Br | Primary halide; used in different synthetic pathways due to its structure. |

The uniqueness of 2-bromo-2-methylpentane lies in its tertiary structure, which significantly influences its reactivity patterns compared to primary and secondary halides.